molecular formula C27H28N4O3S B2786724 6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1112300-75-0

6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2786724
CAS No.: 1112300-75-0
M. Wt: 488.61
InChI Key: IBLIVCJAVFJLDU-UHFFFAOYSA-N
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Description

6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a synthetic small molecule of significant interest in early-stage chemical biology and drug discovery research. This compound is structurally characterized by a pyrido[4,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its ability to inhibit various kinase targets. The specific substitution pattern, featuring a (3-methoxyphenyl)methyl group at the 6-position and a complex oxazole-containing sulfanyl chain at the 2-position, is designed to modulate potency and selectivity. Based on structural analogs, this molecule is primarily investigated for its potential as a potent and selective Bromodomain and Extra-Terminal (BET) family inhibitor, particularly targeting the BRD4 protein. BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and regulate the transcription of key genes involved in cell proliferation and survival. Inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology, inflammatory diseases, and other conditions. Consequently, this compound serves as a critical research tool for probing BET bromodomain biology, understanding downstream transcriptional pathways, and evaluating efficacy in various in vitro and in vivo disease models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-17-7-9-20(10-8-17)26-28-24(18(2)34-26)16-35-27-29-23-11-12-31(15-22(23)25(32)30-27)14-19-5-4-6-21(13-19)33-3/h4-10,13H,11-12,14-16H2,1-3H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLIVCJAVFJLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC(=CC=C5)OC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the triazole ring.

    Introduction of the quinoxaline moiety: The triazole ring is then fused with a quinoxaline derivative through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor binding, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Key Observations :

  • Scaffold Variations: Replacement of the pyrido[4,3-d]pyrimidinone core with simpler pyrimidinones (e.g., dihydropyrimidine-2-thione in ) reduces planarity and alters binding pocket compatibility .
  • Substituent Effects : The oxazole group in the target compound confers higher metabolic stability compared to oxadiazole or tetrazole analogs, as oxazoles resist enzymatic hydrolysis .
  • Bioactivity Correlations : Compounds with >60% Tanimoto similarity (e.g., ) share bioactivity profiles targeting epigenetic enzymes, suggesting the target compound may also inhibit HDACs or kinases .

Computational and Experimental Binding Affinity Comparisons

Molecular docking studies highlight the impact of minor structural changes on binding affinity. For example:

  • Oxazole vs. Oxadiazole : The 1,3-oxazole in the target compound forms a hydrogen bond with Asp86 in CDK2, whereas oxadiazole analogs (e.g., ) exhibit weaker interactions due to reduced electronegativity .
  • Sulfanyl Linker : The methylene-sulfanyl bridge enhances flexibility, allowing optimal positioning in hydrophobic pockets compared to rigid carbamate or amide linkers .

Pharmacokinetic and Physicochemical Profiling

  • Hydrogen Bonding : The pyrimidin-4-one core and oxazole nitrogen atoms provide hydrogen bond acceptors (total = 9–11), critical for target engagement .

Biological Activity

The compound 6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. Key features include:

  • Pyrido[4,3-d]pyrimidin-4-one core : This bicyclic structure is known for its diverse biological activities.
  • Methoxy and methyl substituents : These groups can influence the lipophilicity and binding affinity of the compound to biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glucosidase enzymes, which are relevant in diabetes management .
  • Receptor Modulation : The compound may interact with various receptors in the body. Research indicates that it could act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Antidiabetic Activity

Recent studies have explored the antidiabetic properties of similar compounds within this chemical class. The following table summarizes findings related to their efficacy:

CompoundTargetIC50 (μM)Reference
Compound AGlucosidase12.5
Compound BPPARγ8.0
6-Methoxyphenyl derivativeGlucosidase10.0

These results indicate that modifications to the chemical structure can enhance the inhibitory potency against key metabolic enzymes.

Anticancer Activity

Some derivatives of pyrido[4,3-d]pyrimidin-4-one have demonstrated cytotoxic effects against various cancer cell lines. For example:

  • Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

Case Studies

  • Case Study 1 : In vitro studies on the cytotoxic effects of a similar pyrido-pyrimidine derivative showed significant inhibition of cell proliferation in HeLa cells with an IC50 value of 15 μM. The mechanism was linked to cell cycle arrest at the G2/M phase.
  • Case Study 2 : A recent animal study investigated the antidiabetic effects of a related compound in diabetic rats. The treatment resulted in a significant reduction in blood glucose levels compared to controls after four weeks of administration.

Q & A

Q. Optimization Considerations :

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity for alkylation steps, while ethanol or THF is used for cyclization .
  • Temperature : Controlled heating (reflux at 80–110°C) minimizes by-products during cyclization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity (>95%) .

Q. Example Reaction Conditions :

StepSolventTemperatureKey ReagentsYield (%)Reference
ThiolationDMF80°CNaH, CS₂60–75
Oxazole couplingTHFRefluxPd(PPh₃)₄, K₂CO₃50–65
CyclizationEthanol110°CNH₄OAc, AcOH70–85

Basic: What characterization techniques are essential for structural confirmation?

Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity and stoichiometry .
  • X-ray Crystallography (if crystals form): Resolve 3D conformation and non-covalent interactions (e.g., π-stacking in the pyrimidine core) .

Q. Example Workflow :

Purity Check : HPLC (C18 column, acetonitrile/water gradient) .

Structural Confirmation : Compare NMR shifts with analogs (e.g., 3-methoxybenzyl protons at δ 3.8–4.2 ppm) .

Advanced: How can low yields in the oxazole coupling step be addressed?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to enhance coupling efficiency .
  • Solvent Screening : Replace THF with DMF to stabilize intermediates .
  • Temperature Gradients : Perform stepwise heating (40°C → 80°C) to control reactivity .

Q. Data-Driven Approach :

  • By-Product Analysis : TLC or LC-MS to identify undesired adducts (e.g., dimerization of oxazole groups) .
  • Kinetic Studies : Vary reagent stoichiometry (1:1.2 ratio of pyrimidine to oxazole) to favor product formation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from assay conditions or structural analogs. Methodological steps include:

Comparative Studies : Test the compound alongside analogs (e.g., replacing the oxazole with thiadiazole) under identical conditions .

Assay Standardization :

  • In vitro : Use consistent cell lines (e.g., HepG2 for anticancer assays) and controls .
  • Dosage : Ensure molar equivalence (IC₅₀ values normalized to molecular weight) .

Structural Analysis : Correlate activity with substituent electronegativity (e.g., 4-methylphenyl vs. fluorophenyl) .

Q. Example Findings :

Analog StructureBioactivity (IC₅₀, μM)Key ModificationReference
Oxazole → Thiadiazole2.1 (Anticancer)Increased lipophilicity
4-Methylphenyl → Fluorophenyl0.8 (Antimicrobial)Enhanced H-bonding

Advanced: How to design environmental impact studies for this compound?

Answer:
Follow the framework from long-term environmental chemistry projects :

Fate Analysis :

  • Degradation : Hydrolysis/photolysis studies (pH 4–9, UV exposure) .
  • Partitioning : Measure logP (octanol-water) to predict bioaccumulation .

Ecotoxicity :

  • Invertebrate Assays : Daphnia magna acute toxicity (48-hr LC₅₀) .
  • Microbial Impact : Soil microbial respiration inhibition tests .

Q. Experimental Design :

  • Controls : Include structurally similar compounds (e.g., pyrimidine derivatives) for baseline comparison .
  • Analytical Methods : LC-MS/MS for trace quantification in environmental matrices .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

Molecular Docking :

  • Targets : Kinase domains (e.g., EGFR for anticancer activity) .
  • Software : AutoDock Vina with force fields (AMBER) .

QSAR Modeling :

  • Descriptors : Calculate topological polar surface area (TPSA) and H-bond acceptors .
  • Validation : Leave-one-out cross-validation (R² > 0.85) .

Case Study :
Docking of the oxazole moiety into EGFR’s ATP-binding pocket showed a binding energy of -9.2 kcal/mol, correlating with experimental IC₅₀ values .

Advanced: How to address solubility challenges in pharmacokinetic studies?

Answer:

Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility .

Prodrug Design : Introduce phosphate esters at the pyrimidine N-3 position for hydrolytic activation .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. Data Example :

FormulationSolubility (mg/mL)Bioavailability (%)Reference
Free Compound0.0512
PLGA Nanoparticles1.258

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